![molecular formula C11H6Br2O3 B157494 4,7-Dibromo-3-hydroxy-2-naphthoic acid CAS No. 1779-10-8](/img/structure/B157494.png)
4,7-Dibromo-3-hydroxy-2-naphthoic acid
Overview
Description
While the specific compound 4,7-Dibromo-3-hydroxy-2-naphthoic acid is not directly mentioned in the provided papers, we can infer its characteristics based on related compounds. The compound is likely to share some properties with 3-hydroxy-2-naphthoic acid, which is known to form cocrystals with other molecules such as 4,4'-bipyridine, indicating potential for intermolecular interactions and supramolecular assembly .
Synthesis Analysis
The synthesis of related compounds, such as 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid, involves metalation processes that can afford trianion intermediates. These intermediates are crucial for the regioselective construction of derivatives with biological activity, such as inhibitors of antiapoptotic Bcl-2 family proteins . This suggests that a similar approach could be used for the synthesis of 4,7-Dibromo-3-hydroxy-2-naphthoic acid, potentially involving halogenation steps to introduce bromine atoms.
Molecular Structure Analysis
The molecular structure of 3-hydroxy-2-naphthoic acid derivatives can be complex, with the potential for hydrogen bonding and pi-pi interactions, as seen in the cocrystal with 4,4'-bipyridine . These interactions can lead to the formation of one-dimensional chains and further assembly into a three-dimensional network. The presence of bromine atoms in 4,7-Dibromo-3-hydroxy-2-naphthoic acid would likely influence its molecular structure and intermolecular interactions due to the size and electronegativity of bromine.
Chemical Reactions Analysis
The reactivity of 3-hydroxy-2-naphthoic acid derivatives can be quite versatile. For example, 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid serves as a fluorescent indicator for complexometric titration of calcium and magnesium . This indicates that the hydroxy and carboxylic acid functional groups are reactive and can participate in complex formation. The dibromo derivative would be expected to have similar reactivity, with the additional possibility of undergoing reactions typical for aryl bromides, such as coupling reactions or nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,7-Dibromo-3-hydroxy-2-naphthoic acid can be extrapolated from the properties of related compounds. The presence of hydroxy and carboxylic acid groups suggests that it would have acidic properties and the potential to form hydrogen bonds, affecting its solubility and melting point . The bromine atoms would add to the molecular weight and could influence the compound's density and refractive index. Additionally, the electronic properties of the molecule, such as UV-Vis absorption and fluorescence, could be significantly affected by the substitution pattern on the naphthoic acid core .
Scientific Research Applications
Chemical Analysis and Environmental Assessment
Naphthenic acids, a complex class including compounds like 4,7-Dibromo-3-hydroxy-2-naphthoic acid, are significant in environmental chemistry, especially in relation to oil sands processing. Analytical methods for semi-quantification of total naphthenic acids in water samples have been developed to address their environmental impact. These methods, essential for understanding the comparability of various analytical approaches, involve considerations such as extraction method, analysis instrumentation, and use of calibration standards. The design considerations aim to improve standard methods for the semi-quantification of total naphthenic acids using mass spectrometry, which is crucial for environmental monitoring and protection efforts (Kovalchik et al., 2017).
Pharmacological Potential and Chemical Synthesis
The pharmacological activities of naphthoquinones and their derivatives, including lawsone and its synthetic derivatives, have been extensively studied for their potential in treating various diseases. These compounds exhibit antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects, and hold promise for pest control through their molluscicidal and insecticidal activities. The structural modification of the 1,4-naphthoquinone ring significantly influences their pharmacological activities, making them a focus of research across multiple areas. This highlights the potential of 4,7-Dibromo-3-hydroxy-2-naphthoic acid and similar compounds in the development of new treatments and pest control solutions (López et al., 2014).
Environmental Toxicity and Remediation
Naphthenic acids present in crude oil and oil sands process-affected water pose environmental and operational challenges due to their toxicity and corrosive nature. Their presence in wastewater and process water necessitates the development of effective treatment methods to mitigate their impact. Various techniques have been explored for the separation of naphthenic acids from crude oil and water, highlighting the importance of addressing environmental concerns associated with these compounds. This research underscores the need for new technologies to extract and treat naphthenic acids to reduce their environmental footprint (Wu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4,7-dibromo-3-hydroxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br2O3/c12-6-1-2-7-5(3-6)4-8(11(15)16)10(14)9(7)13/h1-4,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMKUIQCIRAXBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1Br)C(=O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061959 | |
Record name | 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromo-3-hydroxy-2-naphthoic acid | |
CAS RN |
1779-10-8 | |
Record name | 4,7-Dibromo-3-hydroxy-2-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1779-10-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50642 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1779-10-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-dibromo-3-hydroxy-2-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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